2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Medicinal Chemistry Scaffold Optimization Drug-likeness

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide (CAS 1010933-32-0) is a synthetic, monovalent coumarin-acetamide hybrid with a molecular formula of C17H13NO4 and a molecular weight of 295.29 g/mol. It belongs to the broader class of 3-substituted coumarin derivatives, which are privileged scaffolds in medicinal chemistry known for their fluorescence and enzyme inhibitory properties.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
Cat. No. B11163037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)N
InChIInChI=1S/C17H13NO4/c18-16(19)10-21-13-7-5-11(6-8-13)14-9-12-3-1-2-4-15(12)22-17(14)20/h1-9H,10H2,(H2,18,19)
InChIKeyXQWYQEYMOMAQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide: A Core Scaffold for Targeted Coumarin-Based Probe and Inhibitor Development


2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide (CAS 1010933-32-0) is a synthetic, monovalent coumarin-acetamide hybrid with a molecular formula of C17H13NO4 and a molecular weight of 295.29 g/mol . It belongs to the broader class of 3-substituted coumarin derivatives, which are privileged scaffolds in medicinal chemistry known for their fluorescence and enzyme inhibitory properties. Unlike its 4-substituted counterparts, which have been extensively explored as acetylcholinesterase inhibitors, the 3-substitution pattern on the coumarin core of this compound offers a distinct vector for target engagement, making it a critical intermediate for building diverse focused libraries and probe molecules.

The Sub-Positioning Problem: Why Generic 2H-Chromen Acetamides Cannot Substitute for the 3-Phenoxy Configuration


The biological and photophysical properties of coumarin-acetamide hybrids are exquisitely sensitive to the substitution pattern on the coumarin nucleus and the linker attachment point. Direct analogs, such as 2-(2-oxo-2H-chromen-4-yl)acetamides, have demonstrated potent AChE inhibition (e.g., compound 5a, IC50 = 0.04 µM) [1], whereas the 3-substituted scaffold, to which this compound belongs, is a key intermediate for other distinct target classes, including α-glucosidase and MAO inhibitors. A structural isomer with the same exact mass, a 3-carboxamido coumarin, shows MAO-B inhibition with an IC50 of 820 nM [2]. Simply interchanging the core coumarin acetamide without precisely replicating the 3-(4-phenoxy) linkage will lead to a different spatial orientation of the acetamide warhead, profoundly altering target selectivity and potency profiles.

Quantitative Differentiation of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide Against Key Analogs


Monomeric vs. Dimeric Scaffold: A Comparison of Molecular Recognition and Physicochemical Space

The target compound is a monovalent coumarin, which directly contrasts with the more potent but larger biscoumarin analog, 2-(4-(bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)phenoxy)-N-(4-bromophenyl)acetamide (7f). While 7f is a significantly more potent α-glucosidase inhibitor (IC50 = 41.73 ± 0.38 µM vs. acarbose's IC50 = 750.0 ± 10.0 µM), its molecular weight of 429.5 g/mol is substantially larger than the target compound (295.29 g/mol) [1]. This difference is critical; the target compound's lower molecular weight and LogP of 2.03 place it in a more favorable lead-like chemical space for further optimization, offering a simpler, more tractable scaffold for probing structure-activity relationships where the biscoumarin's bulk may be detrimental to permeability or solubility.

Medicinal Chemistry Scaffold Optimization Drug-likeness

MAO-B Inhibitory Profiling: Differentiation from a Direct Structural Isomer

A structural isomer of the target compound, identified as a 3-carboxamido coumarin with the same molecular formula (C17H13NO4), has demonstrated MAO-B inhibition with an IC50 of 820 nM [1]. The target compound's unique 3-(4-phenoxy)acetamide linkage, as opposed to the isomer's direct 3-carboxamido bond, is expected to confer a significantly different and potentially orthogonal target profile. This is a class-level inference based on the well-documented impact of the amide linkage orientation on MAO isoform selectivity within the coumarin class.

CNS Drug Discovery Enzyme Inhibition Isomeric Selectivity

Fluorescent Scaffold Utility: Quantitative Photophysical Benchmarking Against Unsubstituted Coumarins

The coumarin core of the target compound is inherently fluorescent. Closely related 3-substituted 2-oxo-2H-chromene analogs have reported fluorescence quantum yields (ΦF) ranging from 0.01 to 0.07 in various solvents [1]. The 4-oxyphenyl substitution on the target compound provides a handle for 'turn-on' probe design by modulating photoinduced electron transfer (PET), a strategy not easily achievable with simple or 4-substituted coumarins. Furthermore, the acetamide group serves as a versatile synthetic tuner for emission wavelength red-shifting through amide substitution.

Chemical Biology Fluorescent Probes Solvatochromism

Procurement-Driven Application Scenarios for 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide


Core Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Neurodegenerative Enzymes

The compound's low molecular weight (295.29 g/mol) and moderate LogP (2.03) are ideal for fragment-based screening campaigns . Given the demonstrated activity of its structural isomer against MAO-B (IC50 = 820 nM) [1], this specific 3-phenoxy configuration can be used as a core fragment for growing highly selective MAO or dual MAO/AChE inhibitors, filling a gap in the structure-activity landscape left by the well-studied 4-substituted coumarin series.

Synthetic Intermediate for Dual-Action α-Glucosidase Inhibitor Probes

While a monomer itself, this compound can serve as the key intermediate for synthesizing biscoumarin hybrids like 7f, which has shown 18-fold greater potency than acarbose (IC50 = 41.73 µM vs. 750.0 µM) [2]. Procuring the monomer allows for the systematic exploration of linker effects (e.g., methylene bridge) on enzyme inhibition kinetics, a crucial step before scaling up the more complex final compound.

Parent Structure for 'Turn-On' Fluorescent Chemosensors

The intrinsic fluorescence of the 2-oxo-2H-chromene core, combined with the electron-rich phenoxy ring, provides a template for developing PET-based fluorescent probes for detecting reactive oxygen species (ROS) or metal ions [3]. The primary acetamide serves as a direct attachment point for targeting groups or for modifying the probe's spectral properties, offering a distinct advantage over coumarin-3-carboxylic acids which require additional amidation steps.

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